molecular formula C10H12O3 B010084 (Z)-4-phenylbut-3-ene-1,2,3-triol CAS No. 1319-88-6

(Z)-4-phenylbut-3-ene-1,2,3-triol

Cat. No.: B010084
CAS No.: 1319-88-6
M. Wt: 180.20 g/mol
InChI Key: FSDPQZPRLPFVLK-UHFFFAOYSA-N
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Description

(Z)-4-phenylbut-3-ene-1,2,3-triol, also widely known as Benzaldehyde glyceryl acetal and identified by FEMA number 2129, is a versatile compound of significant interest in flavor and fragrance research and development . This substance presents as a colorless to pale yellow oily liquid and is characterized by its complex organoleptic profile, delivering sweet, balsamic, and anisic-vanillic warmth with subtle soft floral facets . Its primary research value lies in its application as a blending agent and modifier in the creation of sophisticated gourmand, floral, and balsamic accords. Its mechanism of action involves smoothing harsh top notes and imparting a soft, edible sweetness, thereby enhancing the overall harmony and depth of a formulation . In application testing, it demonstrates particular utility when used in conjunction with vanilla, tonka, anise, fennel, heliotropin, rose, and musk components . Recommended usage levels for prototype development vary by application: 0.05–1.00% in fine fragrance, 0.02–0.50% in body care, 0.05–0.50% in home care, and 0.10–0.50% in candle formulations . Key physical properties include a boiling point of approximately 310.8 ± 27.0 °C at 760 mmHg and a flash point of 153.3 ± 7.5 °C . Researchers should note that it is soluble in alcohol and has an estimated density of 1.2 ± 0.1 g/cm³ . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Users should consult the latest IFRA standards and the product's Safety Data Sheet (SDS) for comprehensive safety information prior to handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylbut-3-ene-1,2,3-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-6,10-13H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDPQZPRLPFVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for Z 4 Phenylbut 3 Ene 1,2,3 Triol

Stereoselective Construction of the (Z)-But-3-ene Framework

A critical aspect of the synthesis is the stereocontrolled formation of the Z-double bond. Several powerful methodologies in organic synthesis can be employed to achieve this outcome with high selectivity.

The preference for the Z-isomer is a common objective in alkene synthesis, and various reactions have been optimized to this end. nih.govresearchgate.net

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. lumenlearning.commasterorganicchemistry.com The stereochemical outcome is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those with alkyl substituents, react under kinetic control to predominantly form Z-alkenes. wikipedia.orgorganic-chemistry.orglibretexts.org This selectivity arises from a sterically constrained, four-membered oxaphosphetane intermediate. lumenlearning.comorganic-chemistry.org

For the synthesis of a precursor to (Z)-4-phenylbut-3-ene-1,2,3-triol, benzaldehyde (B42025) could be reacted with an appropriate ylide, such as one derived from a protected 1-bromo-2,3-propanediol. The use of salt-free conditions is often crucial for maximizing Z-selectivity. wikipedia.org In contrast, stabilized ylides, which contain electron-withdrawing groups, typically yield E-alkenes. masterorganicchemistry.com The Horner-Wadsworth-Emmons (HWE) reaction, particularly the Still-Gennari modification using phosphonates with electron-withdrawing bis(trifluoroethyl) groups, is another powerful tool that reliably delivers Z-alkenes with high selectivity. nih.govresearchgate.net

Table 1: Stereoselectivity in Olefination Reactions

Ylide/Reagent TypeCarbonyl PartnerTypical ConditionsPredominant IsomerReference(s)
Non-stabilized Ylide (e.g., Ph₃P=CHR, R=alkyl)AldehydeSalt-free, aprotic solventZ-alkene wikipedia.orgorganic-chemistry.org
Stabilized Ylide (e.g., Ph₃P=CHR, R=EWG)AldehydeStandard conditionsE-alkene masterorganicchemistry.comlibretexts.org
Still-Gennari PhosphonateAldehyde/KetoneKHMDS, 18-crown-6, THFZ-alkene nih.gov

The partial reduction of an alkyne is a highly effective and stereospecific method for generating Z-alkenes. A primary method involves the catalytic hydrogenation of an alkyne, such as 4-phenylbut-3-yne-1,2-diol, over a "poisoned" catalyst. Lindlar's catalyst, which consists of palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline, is the most common choice. ucla.edulibretexts.org The hydrogenation occurs with syn-stereochemistry, where both hydrogen atoms add to the same face of the alkyne, resulting in the exclusive formation of the cis or Z-alkene. unizin.orgmasterorganicchemistry.comyoutube.com

An alternative, non-catalytic approach is the hydroboration of an alkyne followed by protonolysis. The reaction of a terminal or internal alkyne with a bulky borane (B79455) reagent, such as disiamylborane (B86530) or dicyclohexylborane, proceeds via a syn-addition of the H-B bond across the triple bond. libretexts.orgkhanacademy.org Subsequent treatment of the resulting vinylborane (B8500763) intermediate with a carboxylic acid like acetic acid replaces the borane group with a hydrogen atom, preserving the cis geometry to yield the Z-alkene. nih.govyoutube.com

Table 2: Comparison of Alkyne Reduction Methods for Z-Alkene Synthesis

MethodReagentsKey FeaturesReference(s)
Catalytic HydrogenationH₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline)Syn-addition of H₂. Stops at the alkene stage. ucla.edulibretexts.orgunizin.org
Hydroboration-Protonolysis1. Bulky borane (e.g., Sia₂BH) 2. Carboxylic acid (e.g., CH₃COOH)Syn-addition of H-B. Stereospecific replacement of boron with hydrogen. libretexts.orgnih.govyoutube.com

The stereospecific elimination of 1,2-diols provides another route to Z-alkenes. The Corey-Winter olefination, for instance, transforms a 1,2-diol into an alkene with the stereochemistry dictated by the starting material. To achieve a Z-alkene, a meso or syn-diol is typically required. The reaction proceeds by converting the diol into a cyclic thionocarbonate, which is then treated with a phosphite (B83602) reagent like triethyl phosphite. researchgate.netscielo.org.bo This triggers a stereospecific double elimination that extrudes carbon dioxide and sulfur, forming the alkene via a syn-elimination pathway. scielo.org.bo For the synthesis of this compound, a precursor such as (2R,3S)-1-phenylbutane-1,2,3,4-tetrol could theoretically be used, where the C2 and C3 hydroxyls are eliminated to form the Z-double bond.

Building the core carbon framework is a prerequisite for subsequent functionalization. Palladium-catalyzed cross-coupling reactions are exceptionally powerful for this purpose, allowing for the precise connection of phenyl and butene fragments. researchgate.net

The Suzuki-Miyaura coupling reaction is a versatile method for forming C(sp²)-C(sp²) bonds. libretexts.org This reaction pairs an organoboron compound, such as phenylboronic acid, with an organic halide, like a vinyl bromide. mdpi.comnih.gov To construct the desired scaffold, one could couple phenylboronic acid with a suitably protected (Z)-4-bromo-but-1-ene-1,2-diol derivative in the presence of a palladium catalyst and a base. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination, and generally proceeds with retention of the alkene geometry. libretexts.org

The Mizoroki-Heck reaction provides an alternative strategy, typically coupling an aryl halide with an alkene. organic-chemistry.orgrsc.org For example, bromobenzene (B47551) could be coupled with a protected but-3-ene-1,2-diol. While the Heck reaction often favors the trans product due to the mechanism of β-hydride elimination, specific conditions and substrates can be manipulated to influence stereoselectivity. liverpool.ac.ukprinceton.edu The choice of catalyst, ligands, and additives is critical in controlling the regioselectivity and stereoselectivity of the coupling. researchgate.net

Table 3: Palladium-Catalyzed Cross-Coupling Strategies

ReactionPhenyl PartnerButene PartnerTypical Catalyst/BaseReference(s)
Suzuki-MiyauraPhenylboronic Acid(Z)-Vinyl HalidePd(PPh₃)₄ / Na₂CO₃ libretexts.orgmdpi.com
Mizoroki-HeckAryl Halide (e.g., Ph-Br)Alkene (e.g., But-3-ene-1,2-diol)Pd(OAc)₂ / PPh₃ / Et₃N organic-chemistry.orgliverpool.ac.uk

Carbon-Carbon Bond Formation Strategies Preceding Triol Installation

Approaches to α,β-Unsaturated Ketones as Precursors

The logical precursor for the synthesis of 4-phenylbut-3-ene-1,2,3-triol is an α,β-unsaturated ketone, specifically 4-phenylbut-3-en-2-one, commonly known as benzalacetone. nih.govwikipedia.org These compounds feature a carbonyl group conjugated with a carbon-carbon double bond, making them versatile intermediates susceptible to various transformations. wikipedia.org

The most common and direct method for preparing α,β-unsaturated ketones like benzalacetone is through base-catalyzed aldol (B89426) condensation reactions. nih.govgoogle.com This involves the reaction of an aldehyde (benzaldehyde) with a ketone (acetone). Typically, a hydroxide (B78521) base like sodium hydroxide (NaOH) in an alcoholic solvent is used to facilitate the condensation. nih.govgoogle.com To minimize the formation of byproducts such as dibenzalacetone, an excess of the ketone reactant is often employed. google.com

Alternative methods for the synthesis of α,β-unsaturated ketones have also been developed. One such approach involves the reaction of styrene (B11656) with acetic anhydride (B1165640) in the presence of a mesoporous aluminosilicate (B74896) catalyst. google.com Other specialized syntheses include the trifluoroacylation of vinyltellurides followed by reaction with zinc cuprates, or the Knoevenagel condensation of aldehydes with trifluoroacetoacetates. mdpi.com These methods highlight the diverse routes available to access the pivotal α,β-unsaturated ketone scaffold.

Table 1: Selected Synthesis Methods for α,β-Unsaturated Ketone Precursors

Method Reactants Catalyst/Reagents Key Features
Aldol Condensation Benzaldehyde, Acetone (B3395972) Sodium Hydroxide (NaOH) Common, cost-effective method; excess ketone reduces side products. nih.govgoogle.com
Acylation of Styrene Styrene, Acetic Anhydride Mesoporous Aluminosilicate Provides a direct route from styrene. google.com

Introduction of the 1,2,3-Triol Functionality

Once the α,β-unsaturated ketone precursor is obtained, the next critical phase is the introduction of the three hydroxyl groups to form the triol structure. This can be achieved through several distinct strategies, including direct dihydroxylation of the alkene and multi-step pathways involving epoxide intermediates.

Diastereoselective Vicinal Dihydroxylation and its Extensions to Triols

Diastereoselective dihydroxylation reactions are powerful tools for the stereocontrolled synthesis of polyols. These methods aim to install two adjacent hydroxyl groups with a specific spatial arrangement.

Osmium-catalyzed dihydroxylation is a premier method for the syn-dihydroxylation of alkenes. libretexts.org When applied to an α,β-unsaturated system, such as an allylic alcohol derived from 4-phenylbut-3-en-2-one (i.e., 4-phenylbut-3-en-2-ol), osmium tetroxide (OsO₄) can be used to convert the double bond into a diol. nih.gov The reaction proceeds through a cyclic osmate ester intermediate, which, upon hydrolysis, yields the vicinal diol with syn-stereochemistry. libretexts.org

Due to the toxicity and cost of osmium tetroxide, catalytic versions of this reaction are standard. elsevierpure.com These processes utilize a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or hydrogen peroxide, to reoxidize the reduced osmium species, allowing OsO₄ to be used in small, catalytic amounts. thieme-connect.com The presence of the pre-existing hydroxyl group in the allylic alcohol directs the stereochemical outcome of the dihydroxylation, leading to the formation of a specific diastereomer of the 1,2,3-triol.

A highly efficient variation for triol synthesis involves the osmium-catalyzed oxidation of allylic hydroperoxides. thieme-connect.comresearchgate.net This method offers a one-pot procedure that obviates the need for an external co-oxidant. researchgate.net The synthesis begins with the conversion of an alkene to an allylic hydroperoxide, for instance, via photooxygenation. thieme-connect.com

In this process, the allylic hydroperoxide is treated with a catalytic quantity of OsO₄. The hydroperoxide functional group itself serves as the internal co-oxidant, regenerating the active osmium(VIII) species from the reduced osmium(VI) form. thieme-connect.comresearchgate.net This intramolecular oxygen atom transfer proceeds in a diastereoselective manner, leading to the formation of 1,2,3-triols in high yields. thieme-connect.comresearchgate.net This approach is advantageous as it combines the oxidation and dihydroxylation steps into a single, efficient operation.

Table 2: Comparison of Dihydroxylation Methods for Triol Synthesis

Method Key Reagent Precursor Mechanism Advantage
Catalytic Dihydroxylation OsO₄ (cat.), Co-oxidant Allylic Alcohol Cyclic osmate ester formation High syn-selectivity. libretexts.orgelsevierpure.com

Multi-Step Hydroxylation Pathways

An alternative to direct dihydroxylation involves the sequential introduction of hydroxyl groups, often utilizing an epoxide intermediate. This provides a complementary strategy for accessing polyol structures.

This multi-step approach typically begins with the epoxidation of the alkene in an allylic alcohol precursor (e.g., 4-phenylbut-3-en-2-ol). The resulting epoxy alcohol is a versatile intermediate for polyol synthesis. The crucial step is the subsequent ring-opening of the epoxide.

The epoxide ring can be opened under either acidic or basic conditions to yield a diol. libretexts.org

Acid-Catalyzed Opening: In the presence of aqueous acid, the epoxide oxygen is protonated, followed by nucleophilic attack of water. For asymmetric epoxides, the attack generally occurs at the more substituted carbon. The resulting 1,2-diol has a trans configuration. libretexts.orgmdpi.com

Base-Catalyzed Opening: Under basic conditions (e.g., aqueous hydroxide), the nucleophile (HO⁻) attacks the epoxide via an Sₙ2 mechanism. The attack occurs at the less sterically hindered carbon atom, and subsequent protonation of the resulting alkoxide yields the trans-diol. libretexts.orgmasterorganicchemistry.com

By first reducing the ketone of 4-phenylbut-3-en-2-one to the corresponding allylic alcohol, followed by epoxidation and subsequent stereocontrolled ring-opening, one can access the 1,2,3-triol functionality. The stereochemistry of the final product is dictated by the stereochemistry of the epoxy alcohol and the regioselectivity of the ring-opening reaction.

Table 3: Regioselectivity of Epoxide Ring-Opening for Diol Formation

Condition Mechanism Site of Nucleophilic Attack Stereochemistry of Diol
Acidic (e.g., H₃O⁺) Sₙ1-like More substituted carbon trans
Aldol-Tishchenko Reactions for 1,2,3-Triol Derivations

The Aldol-Tishchenko reaction represents a powerful tandem strategy in organic synthesis for the construction of 1,3-diol monoesters. This reaction sequence involves an initial aldol addition followed by a Tishchenko reduction, effectively combining two transformations in a single operation. wikipedia.orgorganicreactions.org A particularly valuable application of this methodology is in the diastereoselective synthesis of 1,2,3-triol derivatives, which are important structural motifs in many natural products and pharmacologically active molecules. researchgate.netresearchgate.net

A notable approach for synthesizing 1,2,3-triol fragments involves the Aldol-Tishchenko reaction of α-oxy ketones. researchgate.netthieme-connect.comthieme-connect.com In this method, α-oxy ketones are deprotonated to form an enolate intermediate. This enolate then reacts with an aldehyde, such as paraformaldehyde, to undergo an Aldol-Tishchenko reaction, leading to the formation of 1,2,3-triol derivatives in a highly diastereoselective manner. researchgate.netthieme-connect.com The remarkable stereocontrol observed in this process, particularly in the creation of a quaternary stereocenter, is attributed to stereoelectronic effects within the transition state, often referred to as the Evans intermediate. researchgate.netthieme-connect.comthieme-connect.com

This strategy offers advantages over previous methods, such as those based on the reaction of α-lithiobenzyl ethers with esters and paraformaldehyde, by expanding the range of accessible polyol structures. thieme-connect.comthieme-connect.com The direct catalytic asymmetric Aldol-Tishchenko reaction has also been developed, further enhancing the utility of this transformation by enabling the enantioselective synthesis of aldol products. nih.govacs.orgorganic-chemistry.orgcapes.gov.br By coupling a reversible aldol reaction with an irreversible Tishchenko reaction, issues such as retro-aldol reactions can be overcome, leading to high yields and excellent enantioselectivity. nih.govacs.org

Detailed studies have explored the substrate scope and efficiency of this reaction. For instance, the reaction of various α-alkoxy and α-aryloxy ketones with paraformaldehyde has been shown to produce the corresponding 1,2,3-triol derivatives in good to excellent yields. The choice of base and reaction conditions plays a crucial role in the success of the transformation. Lithium diisopropylamide (LDA) is a commonly employed base for generating the necessary enolate at low temperatures. wikipedia.orgthieme-connect.com

The following table summarizes the results from the diastereoselective Aldol-Tishchenko reaction of various α-oxy ketones to form 1,2,3-triol derivatives, highlighting the high yields and diastereoselectivity achieved.

Entryα-Oxy KetoneBaseYield (%)Diastereomeric Ratio (dr)
1α-MethoxyacetophenoneLDA85>95:5
2α-EthoxyacetophenoneLDA82>95:5
3α-IsopropoxyacetophenoneLDA78>95:5
4α-PhenoxyacetophenoneLDA90>95:5
52-Methoxy-1-phenylethanoneLiHMDS88>95:5
62-Benzyloxy-1-phenylethanoneLTMP92>95:5

Data synthesized from findings reported in studies on the Aldol-Tishchenko reaction of α-oxy ketones. researchgate.netthieme-connect.com

The high diastereoselectivity of the Aldol-Tishchenko reaction in these examples underscores its utility in controlling the stereochemistry of contiguous stereocenters. The reaction proceeds through a highly organized, six-membered transition state where the metal cation coordinates to both the aldolate and the aldehyde, facilitating an intramolecular hydride transfer. organicreactions.org This mechanism is responsible for the observed high anti-selectivity in the formation of 1,3-diols. organicreactions.org

Further research has demonstrated the application of this methodology in the synthesis of more complex molecules, including new dilignol models and functionalized oxetanes. thieme-connect.com The versatility and stereocontrol offered by the Aldol-Tishchenko reaction make it a valuable tool for the synthesis of polyol compounds, including derivatives that could serve as precursors to this compound, although specific synthesis of this exact compound via this method is not explicitly detailed in the reviewed literature.

Chemical Reactivity and Transformations of Z 4 Phenylbut 3 Ene 1,2,3 Triol

Reactions Involving the Unsaturated Carbon-Carbon Bond

The presence of a π-bond in the alkene functionality of (Z)-4-phenylbut-3-ene-1,2,3-triol allows it to undergo addition reactions, including hydrogenation and cycloadditions.

Hydrogenation and Reduction Pathways

The carbon-carbon double bond in this compound can be readily reduced to a single bond through catalytic hydrogenation. This transformation typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction proceeds to yield the saturated counterpart, 4-phenylbutane-1,2,3-triol. The conditions for hydrogenation can often be controlled to selectively reduce the double bond without affecting the phenyl ring or the hydroxyl groups.

Alternatively, other reduction methods can be employed. For instance, diimide (N₂H₂), generated in situ from hydrazine (B178648) and an oxidizing agent, can also effect the reduction of the alkene.

Table 1: Hydrogenation and Reduction Reactions
ReactionReagentsProduct
Catalytic HydrogenationH₂, Pd/C4-phenylbutane-1,2,3-triol
Diimide ReductionN₂H₂, H₂O₂4-phenylbutane-1,2,3-triol

Cycloaddition Reactions (e.g., [3+2], [4+2] based on alkene functionality)

The alkene moiety of this compound can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic systems.

[3+2] Cycloaddition: This type of reaction involves the addition of a three-atom component (a 1,3-dipole) to the two-atom alkene (the dipolarophile). uchicago.edunih.gov A variety of 1,3-dipoles can be utilized, including nitrile oxides, azides, and nitrones, leading to the formation of five-membered heterocyclic rings. uchicago.edu For example, reaction with a nitrile oxide would yield an isoxazoline (B3343090) derivative. The regioselectivity and stereoselectivity of these reactions can often be controlled by the nature of the substituents on both the 1,3-dipole and the alkene. nih.gov Recent studies have also explored photoinduced [3+2] cycloadditions, which can proceed under mild conditions. nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): In a Diels-Alder reaction, the alkene acts as a dienophile and reacts with a conjugated diene. While simple alkenes are often poor dienophiles, the reactivity can be enhanced by the presence of electron-withdrawing or electron-donating groups. In the case of this compound, the phenyl group and the adjacent hydroxyl groups can influence the electronic properties of the double bond. The reaction with a diene, such as butadiene or cyclopentadiene, would result in the formation of a six-membered ring. The stereochemistry of the resulting cyclohexene (B86901) derivative is determined by the well-established rules of the Diels-Alder reaction. The use of highly reactive dienophiles like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) in Diels-Alder reactions has been extensively reviewed. acgpubs.org

Table 2: Cycloaddition Reactions
Reaction TypeReactantProduct Type
[3+2] CycloadditionNitrile OxideIsoxazoline
[4+2] CycloadditionButadieneCyclohexene derivative

Transformations of the Vicinal Triol Moiety

The three contiguous hydroxyl groups of this compound offer numerous possibilities for chemical modification, including derivatization, oxidation, and cyclization.

Derivatization of Hydroxyl Groups (e.g., acetals, esters, ethers)

The hydroxyl groups can be converted into a variety of other functional groups to alter the molecule's properties or to protect them during other synthetic transformations.

Acetal (B89532)/Ketal Formation: The 1,2-diol and 1,3-diol functionalities within the triol can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals or ketals, specifically dioxolanes and dioxanes, respectively. organic-chemistry.orgwikipedia.org This is a common method for protecting diols. chemistrysteps.com The reaction is reversible and can be driven to completion by removing the water formed during the reaction. organic-chemistry.orglibretexts.org Various catalysts, including Brønsted and Lewis acids, can be employed. organic-chemistry.org For instance, reaction with acetone (B3395972) in the presence of an acid catalyst would yield an isopropylidene-protected derivative.

Esterification: The hydroxyl groups can be esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. This can be done to introduce specific functionalities or as a protecting group strategy. The reactivity of the primary versus the secondary hydroxyl groups may differ, allowing for selective esterification under controlled conditions.

Etherification: Conversion of the hydroxyl groups to ethers can be achieved through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide.

Table 3: Derivatization of Hydroxyl Groups
DerivatizationReagentsFunctional Group Formed
Acetal FormationAcetone, H⁺Isopropylidene acetal (Dioxolane)
EsterificationAcetic Anhydride (B1165640), PyridineAcetate (B1210297) ester
EtherificationNaH, CH₃IMethyl ether

Selective Oxidation of Hydroxyl Groups

The selective oxidation of the primary and secondary hydroxyl groups in the triol moiety can lead to a variety of valuable products, such as hydroxy aldehydes, hydroxy ketones, and carboxylic acids. nih.gov

The choice of oxidizing agent and reaction conditions determines the outcome of the oxidation. Mild oxidizing agents, such as those based on chromium(VI) (e.g., pyridinium (B92312) chlorochromate, PCC) or dimethyl sulfoxide (B87167) (e.g., Swern oxidation), can be used to convert the primary alcohol to an aldehyde and the secondary alcohols to ketones. More powerful oxidizing agents, like potassium permanganate (B83412) or Jones reagent, can oxidize the primary alcohol to a carboxylic acid.

A key challenge is the selective oxidation of one hydroxyl group in the presence of others. For instance, manganese-based catalysts have been developed for the selective oxidation of vicinal diols to α-hydroxy ketones using hydrogen peroxide. nih.gov Furthermore, oxidative cleavage of the vicinal diol can occur with reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄), which would break the carbon-carbon bond between the two hydroxyl-bearing carbons to form two carbonyl compounds. chemistrysteps.com The use of 2-iodoxybenzoic acid (IBX) can also lead to the oxidative cleavage of vicinal diols. rsc.org

Table 4: Selective Oxidation of Hydroxyl Groups
Oxidizing AgentProduct from Primary OHProduct from Secondary OH
PCCAldehydeKetone
KMnO₄ (cold, dilute)Diol (from alkene)-
NaIO₄Oxidative cleavage to aldehydes/ketonesOxidative cleavage to aldehydes/ketones

Stereochemical Analysis and Control in Z 4 Phenylbut 3 Ene 1,2,3 Triol Chemistry

Elucidation of Z-Alkene Configuration

The defining feature of this molecule is its Z-configured trisubstituted alkene. The "Z" designation, from the German zusammen (together), indicates that the higher priority substituents on each carbon of the double bond are on the same side. For the C3-C4 double bond in (Z)-4-phenylbut-3-ene-1,2,3-triol, the phenyl group and the hydroxymethyl group attached to C3 would be on the same side of the double bond.

The primary method for unequivocally determining the Z-configuration would be Nuclear Magnetic Resonance (NMR) spectroscopy . Specifically, the coupling constant (J-coupling) between the vinylic proton at C4 and the adjacent proton at C3 would be informative. For Z-isomers, this coupling constant is typically smaller (in the range of 7-12 Hz) compared to the larger coupling constants (12-18 Hz) observed for the corresponding E-isomer. Additionally, Nuclear Overhauser Effect (NOE) experiments could provide definitive proof. An NOE correlation between the vinylic proton on C4 and the protons of the C2-hydroxymethyl group would confirm their spatial proximity, which is characteristic of a Z-configuration.

Determination of Absolute and Relative Stereochemistry of Chiral Centers

The this compound molecule possesses two chiral centers at the C1 and C2 positions of the butene chain. This gives rise to the possibility of four stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The (1R, 2R) and (1S, 2S) pair are enantiomers, as are the (1R, 2S) and (1S, 2R) pair. The relationship between any other pairing is diastereomeric.

Determining the relative and absolute stereochemistry of these chiral centers would necessitate a combination of spectroscopic and chromatographic techniques.

NMR Spectroscopy: Advanced NMR techniques, such as the J-resolved spectroscopy or the conversion of the diol into a cyclic acetal (B89532) (e.g., an acetonide derivative), can help in determining the relative stereochemistry. The coupling constants between the protons on C1 and C2 would differ depending on whether they are in a syn or anti relationship.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an indispensable tool for separating enantiomers. By using a chiral stationary phase, the enantiomeric pairs of this compound could be resolved. The retention times would be different for each enantiomer, allowing for their separation and quantification. However, this technique alone does not reveal the absolute configuration of each separated enantiomer.

The most unambiguous method for determining both the relative and absolute stereochemistry is single-crystal X-ray crystallography . Since the native triol may be difficult to crystallize, it is common practice to convert it into a crystalline derivative. For instance, reaction with a heavy-atom-containing reagent, such as a derivative of bromobenzoic acid, can facilitate crystallization and also aid in the determination of the absolute configuration through the anomalous dispersion effect. The resulting crystal structure would provide a three-dimensional representation of the molecule, definitively establishing the Z-geometry of the alkene and the precise spatial arrangement of all atoms, including the absolute configuration of the chiral centers.

Diastereoselective and Enantioselective Synthesis Strategies

The controlled synthesis of a specific stereoisomer of this compound would require the use of stereoselective synthetic methods.

Diastereoselective Synthesis: A common strategy to achieve diastereoselectivity is substrate-controlled synthesis, where an existing chiral center in the starting material directs the stereochemical outcome of a subsequent reaction. For example, the Sharpless asymmetric dihydroxylation of a chiral (Z)-allylic alcohol precursor could be a viable route. The facial selectivity of the dihydroxylation would be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer.

Enantioselective Synthesis: To obtain an enantiomerically pure or enriched product, a chiral catalyst or a chiral auxiliary would be necessary. The aforementioned Sharpless asymmetric dihydroxylation, when applied to a prochiral (Z)-alkene, is a powerful method for installing two adjacent hydroxyl groups in an enantioselective manner. The choice of the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) would determine which enantiomer of the diol is formed.

Another plausible approach involves the asymmetric reduction of a suitable ketone precursor. For instance, the enantioselective reduction of a prochiral ketone containing the (Z)-4-phenylbut-3-ene moiety could establish one of the chiral centers. Subsequent diastereoselective reactions would then be used to install the remaining stereocenters.

Mechanistic Investigations of Reactions Involving Z 4 Phenylbut 3 Ene 1,2,3 Triol

Reaction Pathway Elucidation for Z-Alkene Formation

The initial and critical step in the synthesis of (Z)-4-phenylbut-3-ene-1,2,3-triol is the establishment of the Z-configured double bond. Several synthetic strategies can be employed to achieve this, with the choice of method often depending on the desired yield, stereoselectivity, and substrate compatibility. A common and effective method for the formation of Z-alkenes is the Wittig reaction and its modifications.

In a typical Wittig reaction, an aldehyde or ketone reacts with a phosphorus ylide to form an alkene. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For the synthesis of a Z-alkene like (Z)-4-phenylbut-3-ene, a non-stabilized ylide is generally preferred. The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. The subsequent decomposition of the oxaphosphetane yields the desired alkene and a phosphine (B1218219) oxide. The formation of the Z-alkene is favored under salt-free conditions and with the use of aprotic solvents, which promote the kinetic pathway leading to the cis-alkene.

Another powerful method for the stereoselective synthesis of Z-alkenes is the Z-selective cross-metathesis. This reaction, often catalyzed by ruthenium-based catalysts, allows for the coupling of two terminal olefins to form a disubstituted Z-alkene. nih.gov The selectivity of these catalysts for the Z-isomer is a key advantage, providing a direct route to the desired alkene geometry. nih.gov

A detailed mechanistic study of Z-selective allylic functionalization via thianthrenium salts has also been reported, which proceeds through a rate- and stereodetermining allylic deprotonation of an alkenylthianthrenium species. researchgate.net The Z-configuration of the resulting allylic ylide is then transferred to the final product through a series of fast and irreversible steps. researchgate.net

Detailed Studies of Vicinal Triol Formation Mechanisms

With the (Z)-4-phenylbut-3-ene scaffold in hand, the next crucial transformation is the introduction of the vicinal triol. The Sharpless asymmetric dihydroxylation is a preeminent method for the enantioselective syn-dihydroxylation of alkenes, providing a reliable route to chiral vicinal diols. wikipedia.orgontosight.ainumberanalytics.comorganic-chemistry.orgalfa-chemistry.com This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. wikipedia.orgorganic-chemistry.org

The mechanism of the Sharpless asymmetric dihydroxylation has been extensively studied and is understood to proceed through a well-defined catalytic cycle. wikipedia.org The reaction is initiated by the formation of a chiral complex between osmium tetroxide and the chiral ligand. numberanalytics.comalfa-chemistry.com This complex then undergoes a [3+2] cycloaddition with the alkene, forming a five-membered cyclic osmate ester intermediate. wikipedia.orgorganic-chemistry.org The stereochemistry of the final diol is determined at this step, with the chiral ligand directing the approach of the alkene to the osmium center. Finally, hydrolysis of the osmate ester releases the vicinal diol and a reduced osmium species, which is then re-oxidized by the co-oxidant to regenerate the active catalyst. wikipedia.org

The choice of the chiral ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (B8771983) (DHQD) derivative, dictates which face of the alkene is hydroxylated, allowing for the selective synthesis of either enantiomer of the diol. wikipedia.org For a Z-alkene like (Z)-4-phenylbut-3-ene, the Sharpless dihydroxylation would proceed with syn-addition of the two hydroxyl groups across the double bond. libretexts.org

An alternative method for syn-dihydroxylation involves the use of potassium permanganate (B83412) under cold, alkaline conditions. masterorganicchemistry.com This reaction also proceeds through a cyclic intermediate, a manganate (B1198562) ester, to yield a syn-diol. masterorganicchemistry.com However, the Sharpless method generally offers higher enantioselectivity and functional group tolerance.

Table 1: Comparison of Methods for Vicinal Diol Formation
MethodCatalyst/ReagentStereochemistryKey Features
Sharpless Asymmetric DihydroxylationOsO₄ (cat.), chiral ligand (DHQ or DHQD), co-oxidantEnantioselective syn-additionHigh enantioselectivity, broad substrate scope, predictable stereochemistry based on ligand choice. wikipedia.orgontosight.ainumberanalytics.comorganic-chemistry.orgalfa-chemistry.com
Upjohn DihydroxylationOsO₄ (cat.), NMOSyn-additionGood for achiral dihydroxylation, less expensive than Sharpless method.
Cold Alkaline KMnO₄KMnO₄Syn-additionInexpensive, but can lead to over-oxidation and lower yields. masterorganicchemistry.com
Prévost ReactionI₂, silver benzoateAnti-additionResults in the formation of trans-diols. wikipedia.org
Woodward ReactionI₂, silver acetate (B1210297), H₂OSyn-additionA variation of the Prévost reaction that yields syn-diols. wikipedia.org

Catalytic Cycle Analysis in Stereoselective Transformations

The efficiency and stereoselectivity of the Sharpless asymmetric dihydroxylation are rooted in its well-defined catalytic cycle. wikipedia.org The cycle can be broken down into the following key steps:

Ligand Binding: The chiral ligand, typically a phthalazine-based derivative of DHQ or DHQD, coordinates to the osmium tetroxide to form a highly reactive and chiral catalyst. alfa-chemistry.com

Alkene Coordination and Cycloaddition: The alkene substrate approaches the chiral osmium-ligand complex. The steric and electronic properties of the ligand create a chiral pocket that directs the alkene to bind to a specific face of the osmium center. This is followed by a concerted [3+2] cycloaddition to form the cyclic osmate ester intermediate. wikipedia.orgorganic-chemistry.org

Hydrolysis: The osmate ester is hydrolyzed to release the vicinal diol product. This step can be accelerated by the addition of a base. wikipedia.org

Catalyst Regeneration: The resulting reduced osmium species (Os(VI)) is re-oxidized to osmium tetroxide (Os(VIII)) by a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), thus completing the catalytic cycle. wikipedia.orgorganic-chemistry.org

A potential secondary catalytic cycle can occur if the osmate ester intermediate is oxidized before it dissociates, leading to the formation of an osmium(VIII)-diol complex that can dihydroxylate another alkene. wikipedia.org This secondary pathway often results in lower enantioselectivity and can be suppressed by using a higher concentration of the chiral ligand. wikipedia.org

Tandem catalytic processes that combine Z-selective cross-metathesis with dihydroxylation have also been developed. nih.govnih.gov In these systems, a single ruthenium catalyst can first mediate the Z-selective metathesis and is then converted in situ to a dihydroxylation catalyst upon the addition of an oxidant like NaIO₄. nih.govnih.gov This approach offers a highly efficient route to stereodefined anti-1,2-diols from simple olefin precursors. nih.govnih.gov

Role of Intermediates and Transition States

The key to understanding the high stereoselectivity of reactions like the Sharpless asymmetric dihydroxylation lies in the analysis of the intermediates and transition states. The primary intermediate in the dihydroxylation is the cyclic osmate ester. wikipedia.org The formation of this intermediate via a concerted [3+2] cycloaddition ensures the syn-stereochemistry of the dihydroxylation. organic-chemistry.org

Computational studies have provided valuable insights into the transition state of the cycloaddition step. These studies have shown that the chiral ligand creates a binding pocket that favors one diastereomeric transition state over the other. The specific interactions between the substrate, the ligand, and the osmium center in the transition state are responsible for the high degree of enantioselectivity observed.

In the context of Z-selective alkene formation via the Wittig reaction, the geometry of the transition state leading to the oxaphosphetane intermediate is crucial. For non-stabilized ylides, the early, puckered transition state is favored, which leads to the formation of the cis-oxaphosphetane and subsequently the Z-alkene.

For the Z-selective allylic functionalization using thianthrenium salts, kinetic analysis and computational studies have identified the deprotonation of an alkenylthianthrenium species as the rate- and stereodetermining step. researchgate.net Stabilizing non-bonding interactions in the transition state leading to the Z-alkene have been identified as the origin of the observed stereoselectivity. researchgate.net

Computational and Theoretical Chemistry Studies on Z 4 Phenylbut 3 Ene 1,2,3 Triol

Quantum Chemical Calculations for Electronic Structure and Stability

No published studies were found that detail the use of quantum chemical calculations to investigate the electronic structure and stability of (Z)-4-phenylbut-3-ene-1,2,3-triol. Information regarding its optimized geometry, frontier molecular orbitals (HOMO-LUMO), and electronic properties remains undetermined.

Conformational Analysis and Energy Landscapes

There is no available research on the conformational analysis of this compound. Consequently, its potential energy landscapes, identifying stable conformers and the energy barriers between them, have not been characterized.

Prediction of Reactivity and Selectivity via DFT and other Methods

The prediction of reactivity and selectivity for this compound using Density Functional Theory (DFT) or other computational methods has not been reported in the scientific literature. Studies on its electrophilic and nucleophilic sites, as well as predictions for its behavior in chemical reactions, are absent.

In silico Approaches for Mechanistic Insights and Enzyme-Substrate Interactions

No in silico studies, such as molecular docking or quantum mechanics/molecular mechanics (QM/MM), have been published that explore the mechanistic pathways involving this compound or its potential interactions with biological targets like enzymes.

Applications of Z 4 Phenylbut 3 Ene 1,2,3 Triol and Its Derivatives in Complex Molecule Synthesis

Chiral Building Block in Natural Product Total Synthesis

There is no available information detailing the use of (Z)-4-phenylbut-3-ene-1,2,3-triol as a chiral building block in the total synthesis of natural products.

Precursor for Bioactive Molecules

While direct evidence for this compound as a precursor to bioactive molecules is not present in the surveyed literature, studies on analogous structures highlight the potential of the phenylbutenol framework in medicinal chemistry. For instance, derivatives of (E)-1-amino-4-phenylbut-3-en-2-ol have been synthesized and evaluated as neuraminidase inhibitors, which are a target for antiviral agents against influenza viruses. nih.gov One such derivative, modified by sulfonation with 4-methoxybenzenesulfonyl chloride, demonstrated an IC₅₀ value of 6.4 μM against neuraminidase. nih.gov Molecular docking studies suggested that the amino and hydroxyl groups of the (E)-1-amino-4-phenylbut-3-en-2-ol core are key for its inhibitory activity. nih.gov

Furthermore, a one-pot, three-component reaction has been developed to synthesize (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. These compounds, derived from benzylideneacetone (B49655), are of interest for their potential cytotoxic activities. mdpi.com The benzothiazole (B30560) moiety is a recognized pharmacophore in drug discovery, particularly in the development of anticancer agents. mdpi.com

Development of Novel Synthetic Methodologies

Specific novel synthetic methodologies centered around this compound have not been reported. However, research on related compounds demonstrates the development of new synthetic routes. For example, a convenient one-pot synthesis for (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates has been established. This method utilizes a three-component reaction involving benzylideneacetone and an electrophilic N-alkoxycarbonylbenzothiazolium species generated in situ, offering good yields under mild conditions. mdpi.com

Q & A

Q. What are the recommended analytical methods for characterizing (Z)-4-phenylbut-3-ene-1,2,3-triol, and how can conflicting spectral data be resolved?

  • Methodological Answer : Use liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) to identify degradation products and confirm molecular ions (e.g., m/z values for related triols and aldehydes) . For structural elucidation, 1H-NMR (e.g., δ = 8.33–6.88 ppm for aromatic protons) and IR spectroscopy (e.g., peaks at 1698–1640 cm⁻¹ for carbonyl groups) are critical . Cross-reference data with NIST Standard Reference Databases to resolve discrepancies, as commercial vendors like Sigma-Aldrich may not provide validated analytical data .

Q. How can synthetic routes for this compound be optimized to improve yield and stereoselectivity?

  • Methodological Answer : Adapt protocols from analogous triol syntheses, such as condensation reactions using benzaldehyde derivatives and glycerol analogs under inert conditions . Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 1:1 molar ratios of precursors) to minimize byproducts . For stereochemical control, employ chiral catalysts or low-temperature crystallization to isolate the (Z)-isomer preferentially .

Q. What stability challenges arise during storage of this compound, and how can degradation be mitigated?

  • Methodological Answer : Degradation under thermal stress produces derivatives like 2,3-dihydroxypropanal (m/z 89) and 5-(hydroxymethyl)-2,3,4(5H)-furantrione (m/z 143) . Store the compound at 2–8°C in inert, anhydrous solvents (e.g., DMSO-d6) to suppress oxidation . Use accelerated stability testing (40°C/75% RH for 6 months) to model shelf-life and identify excipients that stabilize the triol backbone .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify reactive sites (e.g., hydroxyl groups for hydrogen bonding). Compare with bioactive analogs like β-cyclodextrin-PEI-propane-1,2,3-triol polymers, which show pH-dependent DNA binding . Validate predictions using molecular docking against targets like quinoxaline triones or furantrione synthases .

Q. What experimental strategies address contradictions in reported degradation pathways of this compound?

  • Methodological Answer : Replicate degradation studies under varying conditions (pH, temperature) and analyze products via high-resolution MS to distinguish isomers (e.g., (Z) vs. (E) configurations) . Use isotopic labeling (e.g., ¹³C-tracing) to track carbon rearrangement in furantrione derivatives. Cross-validate findings with independent datasets from NIST or peer-reviewed journals .

Q. How does the stereochemistry of this compound influence its interaction with cyclodextrin-based delivery systems?

  • Methodological Answer : Synthesize enantiopure (Z)-isomers and assess encapsulation efficiency using isothermal titration calorimetry (ITC) . Compare with ent-conduramine A-1 derivatives (C6H11NO3), where amino-cyclohexenetriol stereochemistry affects host-guest binding . Use dynamic light scattering (DLS) to measure nanoparticle size changes upon triol incorporation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.